Dodecylphosphate
Overview
Description
Dodecylphosphate, also known as dodecyl phosphate, is an anionic surfactant widely used in various industrial and scientific applications. It is characterized by its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes lauryl phosphate an effective agent in processes such as emulsification, dispersion, and flotation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of lauryl alcohol with phosphoric acid. The process typically does not require catalysts. The reaction proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}{12}\text{H}{25}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} ] The crude product is then purified by recrystallization and characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: In industrial settings, lauryl phosphate is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of lauryl alcohol to phosphoric acid under controlled temperature and pressure conditions. The product is then subjected to purification processes to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Dodecylphosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lauryl phosphate esters.
Reduction: Reduction reactions can convert lauryl phosphate into lauryl alcohol and phosphoric acid.
Substitution: this compound can participate in substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: this compound esters.
Reduction: Lauryl alcohol and phosphoric acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Dodecylphosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the flotation of minerals such as barite.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
Dodecylphosphate exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules. This interaction reduces surface tension and facilitates the formation of micelles. In biological systems, lauryl phosphate can disrupt cell membranes, leading to increased permeability and potential cell lysis .
Comparison with Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar amphiphilic properties.
Ammonium lauryl sulfate: Similar in structure but with different cationic components.
Potassium lauryl sulfate: Similar to sodium lauryl sulfate but with potassium as the cation.
Uniqueness: Dodecylphosphate is unique due to its specific phosphate group, which imparts distinct chemical properties compared to other similar surfactants. This uniqueness makes it particularly effective in certain applications, such as mineral flotation and biological sample preparation.
Properties
Molecular Formula |
C12H25O4P-2 |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |
InChI Key |
TVACALAUIQMRDF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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